5-(Methanesulfonamidomethyl)furan-2-carboxylic acid
Description
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a furan-based compound featuring a methanesulfonamidomethyl (-CH₂NHSO₂CH₃) substituent at the 5-position of the furan ring. This compound is of interest in medicinal chemistry due to its structural similarity to other furan-2-carboxylic acid derivatives known for targeting mycobacterial enzymes involved in iron acquisition, such as salicylate synthase (MbtI) and Mab-SaS .
Properties
IUPAC Name |
5-(methanesulfonamidomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-14(11,12)8-4-5-2-3-6(13-5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAFCXGNXMLRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methanesulfonamide under specific conditions. One common method includes the use of a furan-2-carboxylic acid derivative, which is reacted with methanesulfonamide in the presence of a suitable catalyst and solvent . The reaction conditions often involve moderate temperatures and controlled pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and enhances the overall yield .
Chemical Reactions Analysis
Types of Reactions
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methanesulfonamidomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or activation of biological processes. The furan ring provides stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Features
The methanesulfonamidomethyl group distinguishes this compound from other furan-2-carboxylic acid derivatives. Below is a comparative analysis of key analogs:
Biochemical Activity
- Enzyme Inhibition : Analogs 1–3 (Table 1) inhibit Mab-SaS and MbtI, enzymes critical for siderophore biosynthesis in Mycobacterium abscessus and M. tuberculosis. Their IC₅₀ values range from 0.5–5 µM, with compound 1 showing the highest affinity due to hydrophobic interactions with the enzyme pocket .
- Target Specificity : The 4-nitrophenyl derivative () demonstrated strong binding to MbtI in crystallographic studies, with nitro group forming hydrogen bonds with Arg37 and Tyr49 residues .
- Methanesulfonamidomethyl Derivative : While untested in the provided evidence, the sulfonamide group may mimic salicylate (a natural substrate of MbtI) or enhance solubility compared to phenyl-substituted analogs.
Biological Activity
5-(Methanesulfonamidomethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₇H₉NO₄S
- CAS Number : 1384429-22-4
- Molecular Weight : 195.21 g/mol
This compound features a furan ring, a carboxylic acid group, and a methanesulfonamide moiety, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance:
- In vitro Studies : The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone of 8 mm, indicating its potential as an antimicrobial agent .
- Mechanism of Action : The presence of the methanesulfonamide group may enhance the compound's ability to interact with bacterial enzymes, disrupting their function.
Anticancer Activity
Research has also explored the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis in specific cancer cells, suggesting it may serve as a lead compound for anticancer drug development .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes:
- Enzyme Targets : Preliminary findings indicate that it may act as an inhibitor of specific proteases involved in cancer progression, although further studies are needed to elucidate the exact mechanisms .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
- Methodology : Disk diffusion method was employed.
- Results : The compound demonstrated notable activity against MRSA but limited effects on other tested strains like E. coli and Candida albicans.
- Study on Anticancer Effects :
Table 1: Antimicrobial Activity Results
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 8 ± 0.1 |
| Escherichia coli | No significant activity |
| Candida albicans | No significant activity |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant reduction in viability |
| HeLa (Cervical Cancer) | Not tested | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
